molecular formula C8H18N2O2 B1419521 1-(2,2-Dimethoxyethyl)piperazine CAS No. 82516-03-8

1-(2,2-Dimethoxyethyl)piperazine

Cat. No. B1419521
CAS RN: 82516-03-8
M. Wt: 174.24 g/mol
InChI Key: UEOCHFHHZPPAPA-UHFFFAOYSA-N
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Description

1-(2,2-Dimethoxyethyl)piperazine is a chemical compound with the molecular formula C8H18N2O2 .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-(2,2-Dimethoxyethyl)piperazine, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A specific preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine has been disclosed, which involves several steps including reacting piperazine and piperazine dihydrochloride in a solvent, reacting the resulting piperazine monohydrochloride and 2-(2-chloroethoxy)ethanol in a solvent, and performing vacuum reduced pressure rectification on the crude product .


Molecular Structure Analysis

The molecular structure of 1-(2,2-Dimethoxyethyl)piperazine is characterized by a piperazine ring substituted with a 2,2-dimethoxyethyl group . The molecular weight is 174.241 Da .


Chemical Reactions Analysis

While specific chemical reactions involving 1-(2,2-Dimethoxyethyl)piperazine are not detailed in the search results, piperazine derivatives are known to participate in a variety of reactions, including cyclization, the Ugi reaction, ring opening of aziridines, and intermolecular cycloaddition .


Physical And Chemical Properties Analysis

1-(2,2-Dimethoxyethyl)piperazine has a density of 1.0±0.1 g/cm3, a boiling point of 226.3±30.0 °C at 760 mmHg, and a flash point of 90.7±24.6 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .

Scientific Research Applications

  • Neuroprotective Potential in Alzheimer's Disease Treatment : A novel drug candidate, SP-04, incorporating a piperazine structure, has been designed for Alzheimer's disease (AD) treatment. It offers a multi-target therapeutic approach, including neuroprotection against Aβ42 toxicity and inhibition of acetylcholinesterase activity. This indicates the potential of piperazine derivatives in neurodegenerative disease management (Lecanu et al., 2010).

  • Polyamide Synthesis : Piperazine derivatives have been used in the synthesis of polyamides. For instance, 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine was synthesized and showed potential as a key synthon in polyamide formation. These polyamides exhibit a range of molecular weights and solubility properties, demonstrating the versatility of piperazine in polymer chemistry (Hattori & Kinoshita, 1979).

  • Anticancer Research : Piperazine derivatives have been studied for their potential in cancer treatment. A particular compound, 1-(3,5-dimethoxyphenyl)-4-[(6-fluoro-2-methoxyquinoxalin-3-yl)aminocarbonyl] piperazine, has shown promising results in inducing apoptosis in cancer cells and inhibiting tumor growth in xenograft models. This highlights the role of piperazine derivatives in developing novel anticancer therapies (Lee et al., 2013).

  • Antibacterial and Biofilm Inhibition : Piperazine-based compounds have been explored for their antibacterial properties. For example, novel bis(pyrazole-benzofuran) hybrids with a piperazine linker demonstrated effective biofilm inhibition and antibacterial activities against various bacterial strains, including MRSA and VRE. These findings suggest the utility of piperazine derivatives in addressing antibiotic resistance (Mekky & Sanad, 2020).

  • Antioxidant Properties : Certain 1-(phenoxyethyl)-piperazine derivatives have shown significant antioxidant properties, as evidenced by increased superoxide dismutase (SOD) activity and total antioxidant capacity. These findings underline the potential of piperazine derivatives in oxidative stress-related therapeutic applications (Pietrzycka et al., 2006).

  • HIV-1 Reverse Transcriptase Inhibition : Piperazine derivatives have been synthesized and evaluated for their inhibition of HIV-1 reverse transcriptase, with some compounds showing significantly higher potency than the lead molecule U-80493E. This research underscores the potential of piperazine in the development of antiviral agents (Romero et al., 1994).

  • Carbon Dioxide Absorption Performance : Research on piperazine promoted aqueous solutions of 2-diethylaminoethanol and 1-dimethylamino-2-propanol has demonstrated their effectiveness in enhancing the absorption of CO2. This highlights the environmental application of piperazine derivatives in carbon capture technologies (Zhang et al., 2020).

Safety And Hazards

The safety information for 1-(2,2-Dimethoxyethyl)piperazine indicates that it should be handled with care. Precautionary measures include obtaining special instructions before use, keeping away from heat/sparks/open flames/hot surfaces, and protecting from moisture .

properties

IUPAC Name

1-(2,2-dimethoxyethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2/c1-11-8(12-2)7-10-5-3-9-4-6-10/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOCHFHHZPPAPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN1CCNCC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20667997
Record name 1-(2,2-Dimethoxyethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20667997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-Dimethoxyethyl)piperazine

CAS RN

82516-03-8
Record name 1-(2,2-Dimethoxyethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20667997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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